molecular formula C23H19N3O2S B2574237 N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide CAS No. 941878-33-7

N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide

Cat. No. B2574237
CAS RN: 941878-33-7
M. Wt: 401.48
InChI Key: JPOCJPPDCGSHDC-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide, also known as MBTC, is a novel compound that has gained attention in the scientific community due to its potential applications as a therapeutic agent.

Scientific Research Applications

Biological Activity and Therapeutic Potential

Extensive research has been conducted on the biological activities of N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide derivatives, revealing their potential in various therapeutic areas:

  • Antiviral and COVID-19 Inhibition

    These compounds have shown promising results as potential COVID-19 inhibitors. Molecular docking and dynamic simulation studies targeting the SARS-CoV-2 main protease have demonstrated significant binding energy, indicating a potential pathway for therapeutic intervention (Alghamdi et al., 2023).

  • Anticancer Activity

    Certain derivatives have exhibited notable anti-cancer activity. For instance, isoxazole derivatives have shown cytotoxicity against various cancer cell lines and have been identified as potential small-molecule activators of p53. This activation can regulate the balance between cell proliferation and apoptosis, presenting a viable approach for cancer therapy (Kumbhare et al., 2014).

  • Antimicrobial Properties

    The antimicrobial activity of amido-linked derivatives has been explored, with certain compounds displaying strong antibacterial and antifungal properties. This highlights the potential use of these compounds in combating microbial infections (Padmavathi et al., 2011).

properties

IUPAC Name

(E)-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O2S/c1-28-19-11-12-20-21(15-19)29-23(25-20)26(16-18-9-5-6-14-24-18)22(27)13-10-17-7-3-2-4-8-17/h2-15H,16H2,1H3/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPOCJPPDCGSHDC-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide

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